molecular formula C19H23N3O4S B5324231 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-3-yl)benzenesulfonamide

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-3-yl)benzenesulfonamide

Cat. No.: B5324231
M. Wt: 389.5 g/mol
InChI Key: VTLYMIXCDYZZFV-UHFFFAOYSA-N
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Description

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-3-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of azepane, methoxy, pyridine, and benzenesulfonamide groups, which contribute to its diverse chemical properties and reactivity.

Properties

IUPAC Name

3-(azepane-1-carbonyl)-4-methoxy-N-pyridin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-26-18-9-8-16(27(24,25)21-15-7-6-10-20-14-15)13-17(18)19(23)22-11-4-2-3-5-12-22/h6-10,13-14,21H,2-5,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLYMIXCDYZZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the methoxy group and the pyridine moiety. The final step involves the sulfonamide formation through the reaction of the intermediate with a suitable sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The azepane ring can be reduced to form a more saturated cyclic amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the azepane ring can produce saturated amines.

Scientific Research Applications

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-3-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.

    Industry: The compound can be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the azepane and pyridine moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(pyridin-3-yl)benzenesulfonamide: Lacks the azepane ring, which may affect its biological activity.

    3-(azepan-1-ylcarbonyl)-N-(pyridin-3-yl)benzenesulfonamide: Lacks the methoxy group, which may influence its reactivity and interactions.

    3-(azepan-1-ylcarbonyl)-4-methoxybenzenesulfonamide: Lacks the pyridine moiety, which can alter its binding properties.

Uniqueness

The presence of the azepane ring, methoxy group, pyridine moiety, and sulfonamide group in 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-3-yl)benzenesulfonamide makes it unique compared to similar compounds

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